molecular formula C15H15N3S B323983 N~1~-(3-METHYLPHENYL)-2-[(E)-1-PHENYLMETHYLIDENE]-1-HYDRAZINECARBOTHIOAMIDE

N~1~-(3-METHYLPHENYL)-2-[(E)-1-PHENYLMETHYLIDENE]-1-HYDRAZINECARBOTHIOAMIDE

Cat. No.: B323983
M. Wt: 269.4 g/mol
InChI Key: ZXGZWDPZUQIJNM-LFIBNONCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-(3-METHYLPHENYL)-2-[(E)-1-PHENYLMETHYLIDENE]-1-HYDRAZINECARBOTHIOAMIDE is an organic compound that belongs to the class of hydrazinecarbothioamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-METHYLPHENYL)-2-[(E)-1-PHENYLMETHYLIDENE]-1-HYDRAZINECARBOTHIOAMIDE typically involves the condensation reaction between benzaldehyde and N-(3-methylphenyl)hydrazinecarbothioamide. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N~1~-(3-METHYLPHENYL)-2-[(E)-1-PHENYLMETHYLIDENE]-1-HYDRAZINECARBOTHIOAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce hydrazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, N1-(3-METHYLPHENYL)-2-[(E)-1-PHENYLMETHYLIDENE]-1-HYDRAZINECARBOTHIOAMIDE can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Studies may focus on its interaction with biological targets and its mechanism of action.

Medicine

In medicinal chemistry, N1-(3-METHYLPHENYL)-2-[(E)-1-PHENYLMETHYLIDENE]-1-HYDRAZINECARBOTHIOAMIDE could be explored as a lead compound for the development of new therapeutic agents. Its structural features may allow for the design of analogs with improved pharmacological properties.

Industry

In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its chemical reactivity and stability.

Mechanism of Action

The mechanism of action of N1-(3-METHYLPHENYL)-2-[(E)-1-PHENYLMETHYLIDENE]-1-HYDRAZINECARBOTHIOAMIDE would depend on its specific application. For example, if it exhibits antimicrobial activity, it may act by disrupting bacterial cell membranes or inhibiting essential enzymes. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-2-benzylidene-N-phenylhydrazinecarbothioamide
  • (2E)-2-benzylidene-N-(4-methylphenyl)hydrazinecarbothioamide
  • (2E)-2-benzylidene-N-(3-chlorophenyl)hydrazinecarbothioamide

Uniqueness

N~1~-(3-METHYLPHENYL)-2-[(E)-1-PHENYLMETHYLIDENE]-1-HYDRAZINECARBOTHIOAMIDE is unique due to the presence of the 3-methylphenyl group, which may impart distinct chemical and biological properties compared to its analogs. This structural variation can influence its reactivity, stability, and interaction with biological targets.

Properties

Molecular Formula

C15H15N3S

Molecular Weight

269.4 g/mol

IUPAC Name

1-[(E)-benzylideneamino]-3-(3-methylphenyl)thiourea

InChI

InChI=1S/C15H15N3S/c1-12-6-5-9-14(10-12)17-15(19)18-16-11-13-7-3-2-4-8-13/h2-11H,1H3,(H2,17,18,19)/b16-11+

InChI Key

ZXGZWDPZUQIJNM-LFIBNONCSA-N

SMILES

CC1=CC(=CC=C1)NC(=S)NN=CC2=CC=CC=C2

Isomeric SMILES

CC1=CC(=CC=C1)NC(=S)N/N=C/C2=CC=CC=C2

Canonical SMILES

CC1=CC(=CC=C1)NC(=S)NN=CC2=CC=CC=C2

Origin of Product

United States

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